molecular formula C6CrK3N6 B1208335 Hexacyanochromate CAS No. 13601-11-1

Hexacyanochromate

Cat. No. B1208335
CAS RN: 13601-11-1
M. Wt: 325.4 g/mol
InChI Key: XYBUIQUQPGBKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexacyanochromate is an inorganic compound with the molecular formula C6CrN6 . It is a complex ion where the chromium atom is surrounded by six cyanide ions .


Synthesis Analysis

The synthesis of hexacyanochromate involves treating chromium (III) salts with potassium cyanide . A study also mentions the synthesis and thermal decomposition of lanthanide hexacyanochromate(III) complexes .


Molecular Structure Analysis

Hexacyanochromate has a unique open-framework crystal structure . This structure allows the reversible insertion of alkali ions with negligible perturbation to the framework itself .


Chemical Reactions Analysis

Hexacyanochromate undergoes a series of successive reactions involving relatively stable intermediates . Reduction of hexacyanochromate (III) gives the Cr (II) and Cr (0) derivatives .

Scientific Research Applications

Coordination Polymers

Hexacyanochromate is utilized in the synthesis of heteronuclear coordination polymers . These polymers are formed by the coordination of metal ions with polydentate ligands that can simultaneously bind to multiple metal centers, resulting in extended structures . They are of significant interest in materials science and catalysis due to their unique properties and potential applications, such as crystallinity and tunable porosity .

Catalysis

Research has shown that hexacyanochromate-based coordination polymers can act as catalysts for the peroxidative oxidation of benzylic alcohols . These polymers have been tested as heterogeneous catalysts, exhibiting high selectivity towards aldehyde formation without over-oxidation to carboxylic acid .

Magnetism

Hexacyanochromate compounds, specifically Prussian blue analogs, have been studied for their magnetocaloric effects . These materials can order ferromagnetically or ferrimagnetically at low temperatures, making them interesting for studies in magnetism and potential applications in magnetic cooling technologies .

Structural Chemistry

In structural chemistry, hexacyanochromate is key in forming 3D heteronuclear coordination polymers with various ligands. These structures are characterized by their thermal and spectroscopic properties, contributing to the understanding of complex molecular assemblies .

Thermal Properties

The thermal properties of hexacyanochromate complexes are investigated to understand their stability and decomposition patterns. This information is crucial for their application in high-temperature processes and materials science .

Crystallography

Hexacyanochromate is used in crystallographic studies to determine the 3D structures of coordination polymers . These studies reveal the coordination geometry and connectivity of metal centers, which are essential for designing materials with specific properties .

properties

IUPAC Name

tripotassium;chromium(3+);hexacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CN.Cr.3K/c6*1-2;;;;/q6*-1;+3;3*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBUIQUQPGBKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6CrK3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929218
Record name (OC-6-11)-Tripotassium hexakis(cyano-C)chromate(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexacyanochromate

CAS RN

13601-11-1
Record name Hexacyanochromate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (OC-6-11)-Tripotassium hexakis(cyano-C)chromate(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tripotassium hexa(cyano-C)chromate(3-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexacyanochromate
Reactant of Route 2
Hexacyanochromate

Q & A

Q1: What is the molecular formula of hexacyanochromate(III) ion?

A1: The molecular formula of the hexacyanochromate(III) ion is [Cr(CN)6]3-.

Q2: What are the characteristic spectroscopic features of hexacyanochromate(III) compounds?

A2: Hexacyanochromate(III) compounds exhibit distinct spectroscopic features, particularly in infrared (IR) spectroscopy. The cyanide (CN) ligands exhibit characteristic stretching frequencies (νCN) that can be used to identify the presence of these compounds and gain insights into their bonding and structure. [, , ]

Q3: How does the potassium hexacyanochromate(III) crystal structure differ at low temperatures?

A3: At 4.2 K, potassium hexacyanochromate(III) adopts a triclinic crystal structure (space group P1), which arises from symmetry-determined translations of the potassium (K+) and hexacyanochromate(III) ions from its higher temperature face-centered cubic structure. This low-temperature structure also exhibits twinning and stacking disorder. []

Q4: Are there stability concerns with transition metal hexacyanochromate(III) compounds?

A4: Yes, single metal salts of transition metal hexacyanochromate(III) compounds, with the general formula T3[Cr(CN)6]2·yH2O (T = Mn2+, Fe2+, Co2+), exhibit low stability. This instability is attributed to the potential for cyanide ligand flipping, transitioning from a T-N≡C-Cr-C≡N-T configuration to Cr-N≡C-T-C≡N-Cr. []

Q5: Can the stability of these compounds be improved?

A5: Partially. Incorporating a second metal ion that does not readily form stable hexacyano complexes, such as nickel (Ni), copper (Cu), zinc (Zn), or cadmium (Cd), can enhance their stability. [] Additionally, compact analogs like TCs[Cr(CN)6] show greater stability over time. []

Q6: How does pressure impact the structure and magnetic properties of nickel hexacyanochromate?

A6: Applying pressure to nickel hexacyanochromate, a Prussian blue analog, induces structural changes, including the isomerization of bridging cyanide ligands. This isomerization alters the local ligand field and introduces inhomogeneities in the magnetic anisotropy. These changes hinder magnetic domain movement, leading to a decrease in low-field magnetic susceptibility. []

Q7: How does the incorporation of carbon nanotubes affect cobalt tetracyanonickelate hexacyanochromate?

A7: Decorating cobalt tetracyanonickelate hexacyanochromate with carbon nanotubes (CNTs) leads to a blue shift in the optical band gap, as observed in the transmittance and reflectance spectra. []

Q8: What unique application does the hexacyanochromate(III) ion offer in enzyme studies?

A8: The hexacyanochromate(III) ion serves as a paramagnetic anion probe for investigating the active sites of enzymes that interact with anionic substrates. Its paramagnetic nature allows for studies using nuclear magnetic resonance (NMR) spectroscopy. For instance, in ribonuclease A, the ion binds to the active site, causing selective broadening of specific proton signals in the NMR spectrum. This broadening provides insights into the enzyme's active site structure and interactions. []

Q9: How do ribonucleotides interact with certain metal hexacyanochromates(III)?

A9: Ribonucleotides, such as 5′-AMP, 5′-GMP, 5′-CMP, and 5′-UMP, demonstrate notable adsorption onto cobalt(II) and cadmium(II) hexacyanochromate(III) compounds. This adsorption is maximized under neutral pH conditions, suggesting potential applications in areas like chemical evolution studies. []

Q10: How is hexacyanochromate(III) employed in synthesizing magnetic thin films?

A10: Hexacyanochromate(III) plays a crucial role in the ion-exchange synthesis of magnetic thin films based on metal(II) hexacyanochromate(III) compounds. These films, with the general formula MII1.5[CrIII(CN)6].ZH2O (M = Co, Ni, Cu), are prepared on transparent Nafion membranes and exhibit interesting magneto-optical properties. []

Q11: Can you elaborate on the energy transfer processes observed in crystals containing [M(bpy)3]2+ (M = Ru, Os) and hexacyanochromate(III)?

A11: In crystals of double-complex salts like [M(bpy)3]2[Cr(CN)6]Cl.8H2O (M = Ru2+, Os2+; bpy = 2,2'-bipyridine), energy transfer occurs from the photoexcited [M(bpy)3]2+ to the [Cr(CN)6]3-. This transfer is attributed to intermolecular energy transfer from the excited state of the ruthenium or osmium complex to the ligand-field excited state of the hexacyanochromate(III) unit. This phenomenon has been investigated through luminescence studies and provides insights into the photophysical properties of these systems. [, ]

Q12: Can hexacyanochromate(III) be used in the development of low-potential battery materials?

A12: Research has explored the potential of manganese hexacyanochromate as a low-potential material for sodium-ion batteries. This material exhibits reversible sodium insertion at a low potential while maintaining its structural integrity. [, ]

Q13: How does the particle size of iron(II) hexacyanochromate(III) affect its properties?

A13: Decreasing the particle size of iron(II) hexacyanochromate(III) nanoparticles leads to a faster rate of linkage isomerization. Kinetic analyses at different temperatures reveal that the activation energy of this isomerization process is inversely related to particle size. []

Q14: How has computational chemistry contributed to understanding spin crossover in cesium iron hexacyanochromate?

A14: Computational studies, particularly periodic density functional theory (DFT) calculations, have played a crucial role in elucidating the spin crossover behavior observed in cesium iron hexacyanochromate. These calculations suggest that the spin transition is primarily driven by structural changes and that the relative stability of high-spin and low-spin states is sensitive to variations in the lattice constant. [, ]

Q15: How does cyanide bridging contribute to the magnetic properties of hexacyanochromate(III) compounds?

A15: Cyanide (CN) ligands can act as bridging groups between metal centers, facilitating magnetic interactions. In hexacyanochromate(III)-based compounds, these interactions can lead to a variety of magnetic behaviors, including ferromagnetism, ferrimagnetism, and metamagnetism. [, , , , , , ]

Q16: Can you give an example of a high-spin pentanuclear complex formed with hexacyanochromate(III)?

A16: The reaction of hexacyanochromate(III) with nickel(II) ions and specific bidentate organic ligands leads to the formation of pentanuclear complexes like [Cr(CN)6]2[Ni(IM2-py)2]3·7H2O. This complex features six organic radicals that couple ferromagnetically with the nickel(II) ions, resulting in a high-spin ground state (S = 9). []

Q17: What is photoinduced valence tautomerism, and how does it manifest in hexacyanochromate(III)-based materials?

A17: Photoinduced valence tautomerism involves light-induced electron transfer between metal centers in a material, resulting in changes in their oxidation states and, consequently, their magnetic properties. Cobalt-iron Prussian blue analogs, including those with hexacyanochromate(III) components, often exhibit this phenomenon. [, ]

Q18: Can you provide an example of a core@shell material where light induces changes in the magnetic properties of the shell?

A18: In core@shell particles of Rb0.24Co[Fe(CN)6]0.74@K0.10Co[Cr(CN)6]0.70·nH2O, light exposure triggers a charge transfer-induced spin transition (CTIST) in the rubidium cobalt hexacyanoferrate (RbCoFe) core. This transition, in turn, leads to structural changes in the potassium cobalt hexacyanochromate (KCoCr) shell, modifying its magnetic properties through a magnetomechanical coupling effect. []

Q19: What role does hexacyanochromate(III) play in chemical vapor generation for analytical chemistry?

A19: Hexacyanochromate(III) enhances the efficiency of cadmium vapor generation in inductively coupled plasma mass spectrometry (ICP-MS). The interaction of hexacyanochromate(III) with sodium borohydride is believed to generate reactive intermediates that facilitate the formation of volatile cadmium species, improving the sensitivity of cadmium detection. []

Q20: How does gamma-ray irradiation affect cobalt-60 exchange in hexamminecobalt(III) hexacyanochromate(III)?

A20: Gamma-ray irradiation of cobalt-60-doped hexamminecobalt(III) hexacyanochromate(III) increases the percentage of cobalt(III) exchanged within the material. This exchange is attributed to radiation-induced defects, such as metal and ligand vacancies, which facilitate the exchange process. []

Q21: Are there examples of hexacyanochromate(III) complexes exhibiting thermal CN-bridging reactions?

A21: Yes, double complex salts like [Co(H2O)2N4][Co(CN)6]·nH2O, where N4 represents various ligands, and [Co(H2O)2trien][Cr(CN)6]·2H2O, undergo thermal reactions involving the formation of CN bridges upon heating. This process is often accompanied by deaquation or deammonation reactions. []

Q22: What is significant about the compensation temperature observed in vanadium hexacyanochromate-based magnets?

A22: The vanadium hexacyanochromate-based ferrimagnet, K0.19V0.64(VIVO)0.36[CrIII(CN)6]0.73·7.5H2O, exhibits a remarkably high compensation temperature (Tcomp) of 175 K. This high Tcomp arises from the compensation of positive sublattice magnetization from chromium(III) by the negative sublattice magnetizations of vanadium(II) and vanadium(IV) ions within the material. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.